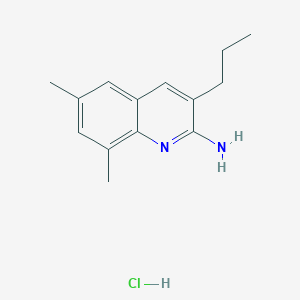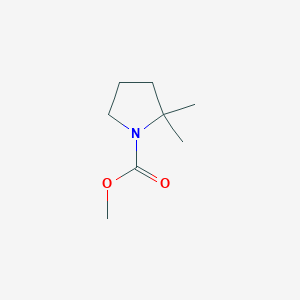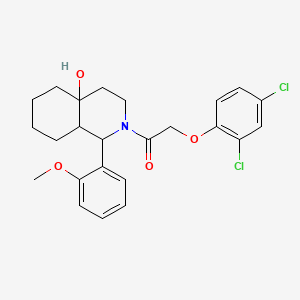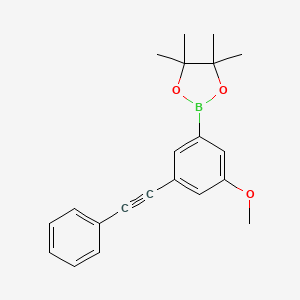
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is commonly used in organic synthesis, particularly in the synthesis of peptides. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a phenyl group, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiophene ring can be constructed through various methods, including the Paal-Knorr synthesis or the Gewald reaction, depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential addition of other amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of subsequent amino acids .
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl in the presence of a base like triethylamine.
Oxidation: KMnO4 or OsO4 in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in a suitable solvent like ether or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives of the phenyl and thiophene rings.
Scientific Research Applications
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Applied in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The thiophene and phenyl groups can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Fmoc-amino)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiophene ring.
Fmoc-2-Abz-OH: Another Fmoc-protected amino acid with a different aromatic ring structure.
Uniqueness
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both a thiophene ring and a phenyl group, which provide distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex molecules with specific functional properties.
Properties
CAS No. |
1217863-53-0 |
|---|---|
Molecular Formula |
C26H19NO4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H19NO4S/c28-25(29)23-22(16-8-2-1-3-9-16)15-32-24(23)27-26(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15,21H,14H2,(H,27,30)(H,28,29) |
InChI Key |
WMIQPALHWPEGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)


![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)


